
N-Acetyl-S-(4-fluorophenyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-fluorophenyl)cysteine is a chemical compound with the molecular formula C11H12FNO3S. It is a derivative of cysteine, an amino acid, and features a fluorophenyl group attached to the sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-fluorophenyl)cysteine typically involves the acetylation of S-(4-fluorophenyl)cysteine. One common method includes the reaction of 4-fluorobenzenethiol with N-acetylcysteine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(4-fluorophenyl)cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted fluorophenyl derivatives
Applications De Recherche Scientifique
N-Acetyl-S-(4-fluorophenyl)cysteine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving cysteine.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(4-fluorophenyl)cysteine involves its ability to interact with various molecular targets. The compound can modulate redox reactions due to its thiol group, which can donate electrons and neutralize reactive oxygen species. This antioxidant activity is crucial in protecting cells from oxidative damage . Additionally, the fluorophenyl group may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and precursor to glutathione.
S-(4-fluorophenyl)cysteine: Similar structure but lacks the acetyl group.
Glutathione: A tripeptide with potent antioxidant properties
Uniqueness
N-Acetyl-S-(4-fluorophenyl)cysteine is unique due to the presence of both the acetyl and fluorophenyl groups. These modifications enhance its chemical stability and potentially its biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H12FNO3S |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Clé InChI |
MMFMNCSNACXBFZ-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


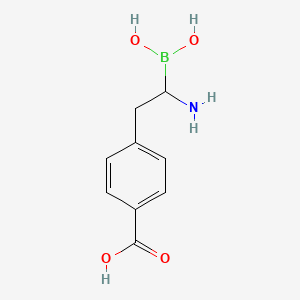
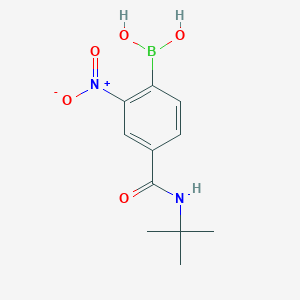

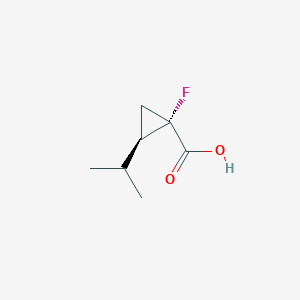
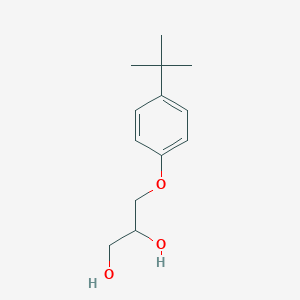
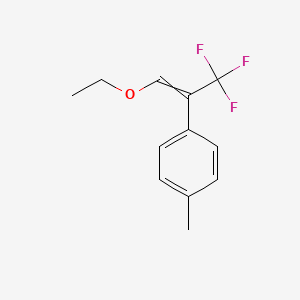
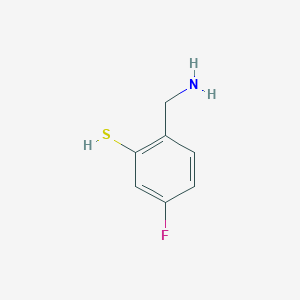
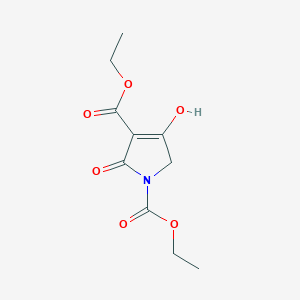
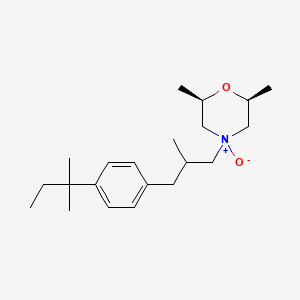
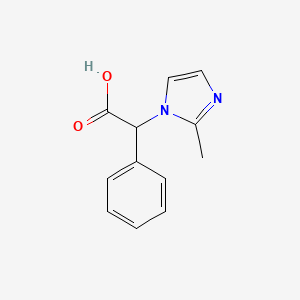
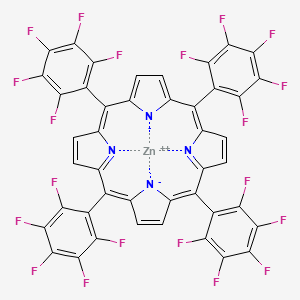
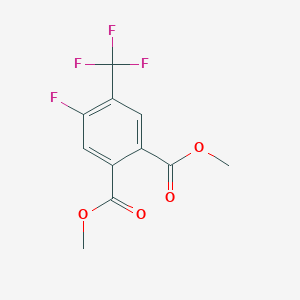
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

